2-(2-Isocyanoethyl)pyridine
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Overview
Description
2-(2-Isocyanoethyl)pyridine is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, featuring an isocyanoethyl group attached to the second carbon of the pyridine ring.
Preparation Methods
The synthesis of 2-(2-Isocyanoethyl)pyridine typically involves the dehydration of formamides under specific conditions. One common method employs phosphorus oxychloride and a tertiary nitrogen base such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another environmentally friendly method involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .
Chemical Reactions Analysis
2-(2-Isocyanoethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the isocyano group is replaced by other functional groups.
Cyclization: This compound can undergo cyclization reactions to form spirocyclic structures, which are of significant interest in medicinal chemistry .
Common reagents used in these reactions include palladium catalysts, microwave irradiation, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Isocyanoethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including spirocyclic compounds and heterocycles
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents
Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Isocyanoethyl)pyridine involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate the formation of complex structures. In biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
2-(2-Isocyanoethyl)pyridine can be compared with other similar compounds such as:
- 2-(2-Phenylethyl)pyridine
- 2-(1-Benzyl-2-phenylethyl)pyridine
- 3-(Isocyanomethyl)pyridine
- 4-(Isocyanomethyl)pyridine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its isocyanoethyl group, which imparts distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(2-isocyanoethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLWJHMTSMMGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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